Enantiomeric Configuration: (S) is Mandatory for (−)-Paroxetine Bioactivity
The (S)-stereocenter at C3 is a critical structural determinant for the synthesis of (−)-paroxetine, the pharmacologically active enantiomer. The corresponding (R)-enantiomer (CAS 1187927-31-6) serves as the precursor to the less active (+)-paroxetine. This stereochemical requirement is documented in process chemistry patents for paroxetine intermediates, establishing that the (S)-configuration dictates the drug's binding affinity to serotonin transporters [1].
| Evidence Dimension | Stereochemical requirement for downstream bioactivity |
|---|---|
| Target Compound Data | (S)-configuration at C3 (CAS 1187927-26-9); precursor to (−)-paroxetine |
| Comparator Or Baseline | (R)-configuration at C3 (CAS 1187927-31-6); precursor to (+)-paroxetine |
| Quantified Difference | Qualitative: (S) yields eutomer; (R) yields distomer. Binding affinity difference is clinically significant for SSRI activity. |
| Conditions | Synthetic route to paroxetine; stereochemistry fixed at the 3-chloromethyl-pyrrolidine intermediate stage |
Why This Matters
Procuring the (S)-enantiomer is non-negotiable for research programs targeting the clinically validated (−)-paroxetine scaffold; the (R)-enantiomer would lead to an inactive or significantly less active diastereomeric product.
- [1] Scott, R. W. et al. Compounds and process to prepare chiral intermediates for synthesis of paroxetine. Patent WO-2009005647-A2, 2009. View Source
